2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[1,2-A]pyrimidin-4-one core, and a thiazolidinylidene moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine derivative, followed by the formation of the pyrido[1,2-A]pyrimidin-4-one core
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through a series of reactions, including hydrogenation, cyclization, and amination.
Formation of Pyrido[1,2-A]pyrimidin-4-one Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the pyrido[1,2-A]pyrimidin-4-one core.
Introduction of Thiazolidinylidene Moiety: The final step involves the cyclization of the intermediate compound with a thiazolidinone derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazolidinylidene moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzyl and pyrimidinone positions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as cyclooxygenase-2 (COX-2) and other inflammatory mediators.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can be compared with other similar compounds:
Properties
Molecular Formula |
C30H34N4O2S2 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H34N4O2S2/c1-3-4-8-15-34-29(36)25(38-30(34)37)20-24-27(31-26-21(2)10-9-16-33(26)28(24)35)32-17-13-23(14-18-32)19-22-11-6-5-7-12-22/h5-7,9-12,16,20,23H,3-4,8,13-15,17-19H2,1-2H3/b25-20- |
InChI Key |
GRGVKXNAPPDHLT-QQTULTPQSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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